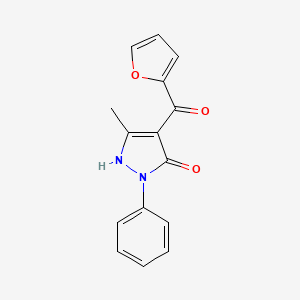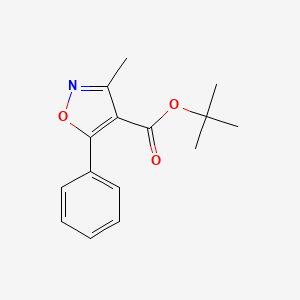
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is a compound that features a phthalimide moiety linked to a pyrrolidinyl group via a butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- typically involves the reaction of phthalimide with 4-(1-pyrrolidinyl)-2-butynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety into alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinyl or butynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction can produce saturated or partially saturated derivatives.
科学的研究の応用
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and specificity, while the butynyl chain provides structural flexibility. The phthalimide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Phthalimide: A simpler analog without the pyrrolidinyl and butynyl groups.
N-(4-(1-pyrrolidinyl)-2-butynyl)phthalimide: A closely related compound with similar structural features.
Pyrrolidinyl derivatives: Compounds containing the pyrrolidinyl group but with different substituents.
Uniqueness
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group enhances its potential for biological activity, while the butynyl chain provides additional reactivity and flexibility.
特性
CAS番号 |
3921-97-9 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
2-(4-pyrrolidin-1-ylbut-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)12-6-5-11-17-9-3-4-10-17/h1-2,7-8H,3-4,9-12H2 |
InChIキー |
FLZKUBUNEBRGJS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


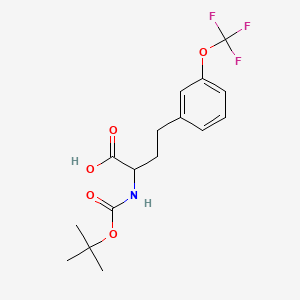

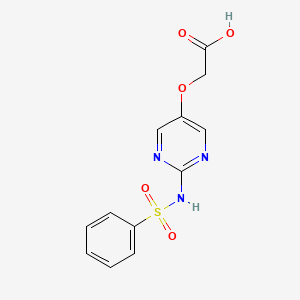

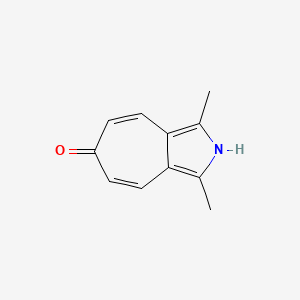
![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)

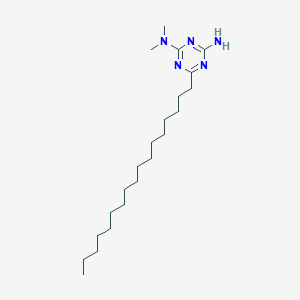
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
